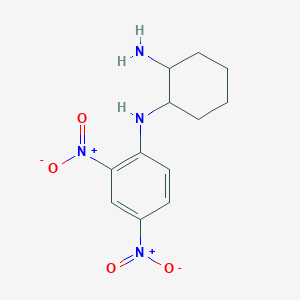

N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

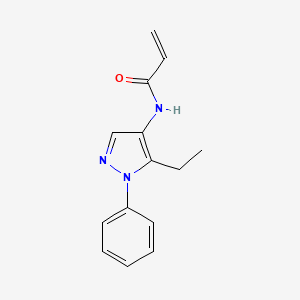

“N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine” is a chemical compound with the molecular formula C12H16N4O4 . It is also known by registry numbers ZINC000005127879, ZINC000005127883, ZINC000005127886, ZINC000005127888 .

Molecular Structure Analysis

The molecular structure of “N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine” consists of 12 Carbon atoms, 16 Hydrogen atoms, 4 Nitrogen atoms, and 4 Oxygen atoms . The molecular weight is 280.28 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine” include a molecular weight of 280.28 . Other properties such as density, melting point, boiling point, and flash point are not specified in the search results .科学的研究の応用

Synthesis and Characterization of Polyamides

One application involves the synthesis of new aromatic diamines with cyclohexane moieties, leading to the creation of organosoluble polyamides with exceptional solubility and mechanical properties. For instance, a study describes the synthesis of highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties. These polyamides exhibited outstanding solubility, could be easily dissolved in various solvents, and formed transparent, strong, and flexible films with low dielectric constants and water absorptions, indicating their potential in advanced material applications (Li et al., 2009).

Supramolecular Chemistry

Research in supramolecular chemistry has explored the self-assembly of complexes using diamine tectons, including cyclohexane diamines. A study involving triphenylboroxine and phenylboronic ester of pentaerythritol with diamines, including trans-1,4-diaminocyclohexane, generated novel supramolecular NB bound assemblies. These findings enhance understanding of the factors governing the formation of such aggregates, demonstrating the role of cyclohexane diamines in developing new supramolecular structures (Cruz-Huerta et al., 2015).

Polymer Science

In polymer science, cyclohexane diamines are utilized to synthesize polyimides and polyamides with specific properties. For example, the synthesis and properties of organosoluble polyimides based on 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]cyclohexane have been detailed, highlighting their excellent solubility, thermal stability, and mechanical properties, indicating their suitability for high-performance materials (Yang et al., 2004).

Catalysis

Cyclohexane diamines have also found applications in catalysis, serving as ligands in metal-catalyzed cross-couplings. A study discusses how a commercially available 1,2-diamine facilitates nickel-catalyzed alkyl-alkyl Suzuki reactions of unactivated secondary alkyl halides at room temperature, demonstrating the role of cyclohexane diamines in enabling efficient and novel catalytic processes (Saito & Fu, 2007).

Material Science and Ligand Design

The development of materials and ligands incorporating cyclohexane diamines has been explored, such as in the creation of chiral ligands for enantioselective transition metal catalysis. Research demonstrates how chiral diamines, including cyclohexane diamines, can be converted into diiminophosphoranes, serving as C2-symmetric ligands for various enantioselective transition metal-catalyzed reactions, showcasing the versatility and utility of these compounds in material science and ligand design (Reetz & Bohres, 1998).

将来の方向性

特性

IUPAC Name |

2-N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h5-7,9-10,14H,1-4,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBSDLZLJPIEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Fluorophenyl)-2-({1-[2-(pyridin-4-ylsulfanyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994742.png)

![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2994749.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2994753.png)

![N-(4-ethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2994754.png)

![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B2994755.png)

![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2994760.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)